molecular formula C7H15NO2 B13314918 3-Amino-3-(oxolan-2-yl)propan-1-ol

3-Amino-3-(oxolan-2-yl)propan-1-ol

Cat. No.: B13314918
M. Wt: 145.20 g/mol
InChI Key: AHJPSWILYSXCMV-UHFFFAOYSA-N
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Description

3-Amino-3-(oxolan-2-yl)propan-1-ol is a secondary amino alcohol characterized by a hydroxyl group at the terminal carbon (propan-1-ol backbone) and an oxolane (tetrahydrofuran) substituent at the 3-position.

  • Molecular formula: Likely C₇H₁₃NO₂ (oxolane: C₄H₇O + propanol-amine: C₃H₇NO) .
  • Purity: Commercial samples are reported at 95% purity .
  • Physical state: Likely a liquid or low-melting solid, based on analogs like 3-aminopropan-1-ol (melting point 11°C) .
  • Applications: Potential use as a chiral building block in pharmaceutical synthesis due to its stereochemical complexity and functional groups .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

3-amino-3-(oxolan-2-yl)propan-1-ol

InChI

InChI=1S/C7H15NO2/c8-6(3-4-9)7-2-1-5-10-7/h6-7,9H,1-5,8H2

InChI Key

AHJPSWILYSXCMV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(oxolan-2-yl)propan-1-ol typically involves the reaction of oxirane (ethylene oxide) with an appropriate amine under controlled conditions. One common method involves the use of 3-aminopropanol as a starting material, which undergoes a ring-opening reaction with oxirane to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(oxolan-2-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-3-(oxolan-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(oxolan-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various biochemical reactions. It may also interact with enzymes and receptors, influencing their activity and leading to specific biological effects .

Comparison with Similar Compounds

Table 1: Comparative Data for 3-Amino-3-(oxolan-2-yl)propan-1-ol and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility (Water) Key Hazards
This compound C₇H₁₃NO₂* ~159.18* No data Moderate (inferred) No data
3-Amino-3-(2-aminophenyl)propan-1-ol C₉H₁₄N₂O 166.22 No data Likely low (aromatic) Acute toxicity (H302), skin irritation (H315)
3-(2-Aminopyridin-3-yl)propan-1-ol C₈H₁₂N₂O 152.20 No data Low (pyridine moiety) No data
3-Aminopropan-1-ol C₃H₉NO 75.11 187 100 g/100 mL (25°C) Irritant (eyes, skin)
3-(Diethylamino)-2,2-dimethyl-propan-1-ol C₈H₁₉NO 159.27 226.6 No data Requires PPE (respirator, gloves)

*Inferred from structural analysis due to incomplete data in .

Key Findings

Oxolane-Containing Compounds

  • Lipophilicity: The oxolane ring in this compound likely increases lipophilicity compared to simpler amino alcohols like 3-aminopropan-1-ol, reducing water solubility but enhancing membrane permeability .
  • Stereochemistry : The oxolane substituent introduces chirality, making it valuable for asymmetric synthesis, similar to nucleoside analogs like Decitabine (C₈H₁₂N₄O₄), which also feature oxolane rings .

Aromatic Derivatives

  • Reactivity: Pyridine derivatives (e.g., 3-(2-Aminopyridin-3-yl)propan-1-ol) exhibit distinct electronic properties due to aromatic nitrogen, enabling coordination chemistry or catalysis, unlike the ether-based oxolane .
  • Hazards: Compounds with aromatic amines (e.g., 3-Amino-3-(2-aminophenyl)propan-1-ol) pose higher acute toxicity risks (H302) compared to aliphatic analogs .

Simple Amino Alcohols

  • Solubility: Linear amino alcohols like 3-aminopropan-1-ol exhibit high water solubility (100 g/100 mL) due to hydrogen bonding, whereas branched analogs (e.g., 3-(Diethylamino)-2,2-dimethyl-propan-1-ol) have lower solubility .
  • Boiling Points: Longer carbon chains and branching increase boiling points (e.g., 226.6°C for 3-(Diethylamino)-2,2-dimethyl-propan-1-ol vs. 187°C for 3-aminopropan-1-ol) .

Stability and Reactivity Trends

  • Oxolane Stability : Cyclic ethers like oxolane are generally stable under basic conditions but may undergo ring-opening under acidic or nucleophilic conditions, a behavior shared with Cedazuridine (C₉H₁₄F₂N₂O₅) .
  • Amino Alcohol Reactivity: Secondary amines in this compound can participate in condensation reactions, akin to 3-aminopropan-1-ol’s use in polymer synthesis .

Biological Activity

3-Amino-3-(oxolan-2-yl)propan-1-ol, also known as a derivative of oxolane, has garnered attention in biochemical and pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by an amino group attached to a propanol backbone, integrated with a five-membered oxolane ring. This configuration allows the compound to participate in a variety of chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Property Description
Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Functional Groups Amino group, Hydroxyl group
Structural Features Oxolane ring

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile due to the presence of the amino group. This property allows it to interact with various enzymes and receptors, potentially modulating their activity. The compound's interaction with specific molecular targets can lead to diverse biological effects, including:

  • Enzyme Modulation: It may inhibit or activate certain enzymes involved in metabolic pathways.
  • Receptor Interaction: The compound could bind to receptors, influencing signaling pathways.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
  • Neuroprotective Effects: Investigations into its effects on neurotransmitter systems have shown promise in modulating GABA uptake, which could be beneficial in treating neuropathic pain.
  • Anti-inflammatory Properties: The compound may influence inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results demonstrated significant inhibition zones against E. coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Case Study 2: Neuroprotective Properties

In a rodent model of neuropathic pain, administration of this compound resulted in reduced pain sensitivity and improved motor coordination without inducing deficits. This suggests its potential utility in managing neuropathic pain conditions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Activity Notes
3-Aminopropan-1-ol General amine activityLacks oxolane ring
2-Amino-3-(oxolan-2-yl)propan-1-ol Similar reactivityDifferent positional isomerism
GABA Transport Inhibitors Neurotransmitter modulationTarget specific GABA uptake mechanisms

Applications in Research and Industry

The compound shows promise in various fields:

  • Pharmaceutical Development: As a precursor for synthesizing novel drugs targeting specific biological pathways.
  • Chemical Synthesis: Utilized as a building block for more complex organic molecules.
  • Biochemical Research: Investigated for its role in metabolic pathways and interactions with biomolecules.

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